molecular formula C7H10Br2O2 B13574723 rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol

rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol

Cat. No.: B13574723
M. Wt: 285.96 g/mol
InChI Key: LKOXXTLKTPFBTD-BEOVHNCFSA-N
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Description

rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[221]heptane-2,3-diol is a bicyclic compound with two bromine atoms and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol typically involves the bromination of a suitable bicyclic precursor. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce hydrogenated derivatives.

Scientific Research Applications

rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl groups can form hydrogen bonds and halogen bonds with proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol is unique due to the presence of both bromine atoms and hydroxyl groups on the bicyclic structure. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H10Br2O2

Molecular Weight

285.96 g/mol

IUPAC Name

(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol

InChI

InChI=1S/C7H10Br2O2/c8-4-2-1-3(5(4)9)7(11)6(2)10/h2-7,10-11H,1H2/t2-,3+,4+,5-,6+,7-

InChI Key

LKOXXTLKTPFBTD-BEOVHNCFSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@H]1[C@@H]([C@@H]2Br)Br)O)O

Canonical SMILES

C1C2C(C(C1C(C2Br)Br)O)O

Origin of Product

United States

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